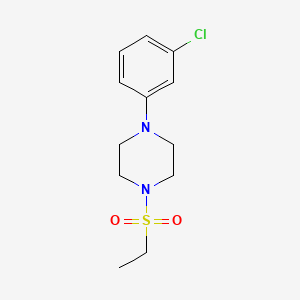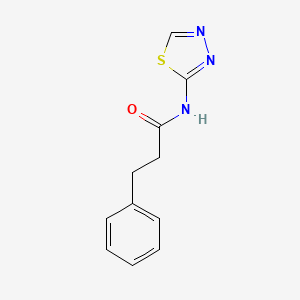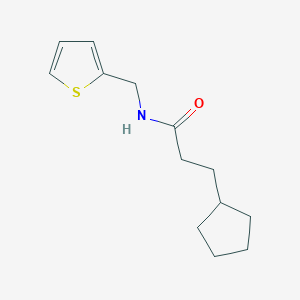
N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide, commonly known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDB belongs to the class of compounds known as benzodioxoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
BDB has been studied for its potential as a therapeutic agent in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, BDB has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In cancer research, BDB has been found to inhibit the growth of cancer cells and can potentially be used in cancer therapy. In infectious disease research, BDB has been shown to have antiviral and antibacterial properties and can potentially be used to treat viral and bacterial infections.
Mecanismo De Acción
The exact mechanism of action of BDB is not fully understood, but it is believed to act through multiple pathways. BDB has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. BDB has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, BDB has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
BDB has been shown to have various biochemical and physiological effects. In vitro studies have shown that BDB can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. BDB has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. In vivo studies have shown that BDB can improve memory and cognitive function in animal models of Alzheimer's disease. BDB has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDB in lab experiments is its diverse biological activities, which make it a potential therapeutic agent in various fields of research. Another advantage is its relatively simple synthesis method. However, one limitation of using BDB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of BDB is not fully understood, which can make it challenging to study.
Direcciones Futuras
There are several future directions for research on BDB. One direction is to further investigate its potential as a therapeutic agent in various fields of research, including neuroscience, cancer, and infectious diseases. Another direction is to study the structure-activity relationship of BDB and its analogs to identify compounds with improved biological activities. Additionally, research can be conducted to better understand the mechanism of action of BDB and its potential interactions with other compounds.
Métodos De Síntesis
BDB can be synthesized through a multi-step process involving the condensation of 2-tert-butylphenol with phthalic anhydride, followed by reduction, amidation, and cyclization. The final product is obtained as a white crystalline powder with a melting point of 224-226°C.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)13-6-4-5-7-14(13)19-17(20)12-8-9-15-16(10-12)22-11-21-15/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCJKFZSNJNSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)
![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)

![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)

![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)